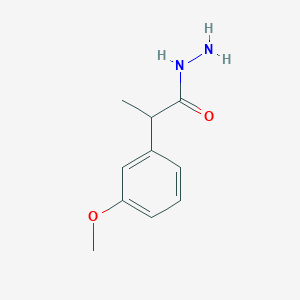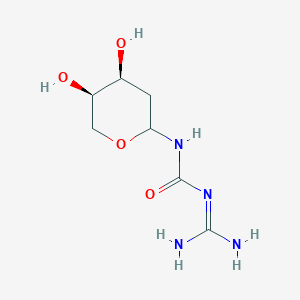
D-2'-Deoxyribopyranosyl-3-guanylurea (Alpha/Beta-Mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of D-2’-Deoxyribopyranosyl-3-guanylurea (Alpha/Beta-Mixture) can be achieved through various synthetic routes. One common method involves the use of 5-Aza-2’-deoxy Cytidine as a starting material. The reaction conditions typically require specific reagents and controlled environments to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
D-2’-Deoxyribopyranosyl-3-guanylurea (Alpha/Beta-Mixture) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
D-2’-Deoxyribopyranosyl-3-guanylurea (Alpha/Beta-Mixture) has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical studies . In biology and medicine, it is studied for its potential anticancer properties, particularly in inhibiting the growth of pancreatic endocrine tumor cell lines. Additionally, it is used in pharmaceutical toxicology research to evaluate its effects and potential therapeutic applications .
Mechanism of Action
The mechanism of action of D-2’-Deoxyribopyranosyl-3-guanylurea (Alpha/Beta-Mixture) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by interfering with cellular processes, leading to the inhibition of tumor cell growth. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Properties
Molecular Formula |
C7H14N4O4 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
1-(diaminomethylidene)-3-[(4S,5R)-4,5-dihydroxyoxan-2-yl]urea |
InChI |
InChI=1S/C7H14N4O4/c8-6(9)11-7(14)10-5-1-3(12)4(13)2-15-5/h3-5,12-13H,1-2H2,(H5,8,9,10,11,14)/t3-,4+,5?/m0/s1 |
InChI Key |
RDPKUQYGMRRKQJ-PYHARJCCSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](COC1NC(=O)N=C(N)N)O)O |
Canonical SMILES |
C1C(C(COC1NC(=O)N=C(N)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


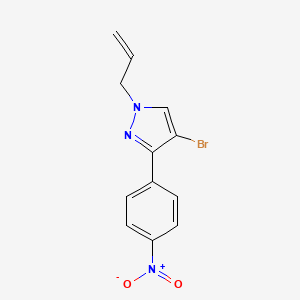




![1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid](/img/structure/B13855263.png)
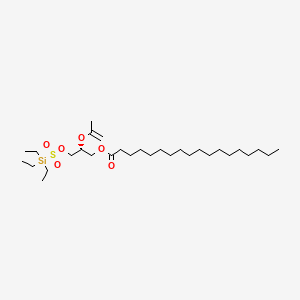
![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)
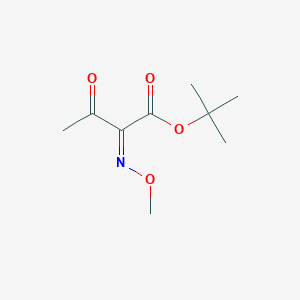
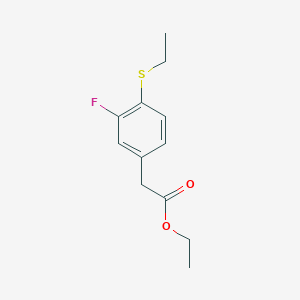
![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)
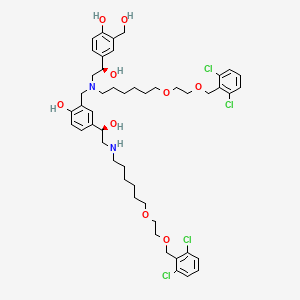
![(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13855297.png)
